molecular formula C11H14OS B1316183 Cyclohexyl 3-thienyl ketone CAS No. 36646-69-2

Cyclohexyl 3-thienyl ketone

Cat. No. B1316183
CAS RN: 36646-69-2
M. Wt: 194.3 g/mol
InChI Key: RFQQXJOURNWJCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

CTK can be synthesized by the Friedel-Crafts acylation of thiophene with cyclohexanone using an acid catalyst, such as aluminum chloride or zinc chloride. The reaction yields CTK as the major product and several minor by-products.


Molecular Structure Analysis

CTK has a molecular formula of C11H14OS and a molecular weight of 194.3 g/mol. Its IUPAC name is cyclohexyl (thiophen-3-yl)methanone.


Physical And Chemical Properties Analysis

CTK is a yellowish liquid that has a boiling point of 355-360°C, a flash point of 112°C, and a melting point of -18°C. CTK is soluble in ethanol, acetone, and chloroform, but insoluble in water. It has a refractive index of 1.57 and a specific gravity of 1.09 g/cm3 at 20°C.

Scientific Research Applications

Asymmetric Catalysis

The use of cyclohexyl 3-thienyl ketone in asymmetric catalysis has been explored. A study by Biradar, Zhou, and Gau (2009) demonstrated the effective use of a (2-thienyl)aluminum reagent with ketones catalyzed by a titanium catalyst, highlighting its application in synthesizing chiral tertiary 2-thienyl alcohols with high enantioselectivity. This method is particularly successful with aromatic ketones and 1-acetylcyclohexene, emphasizing the potential of this compound in asymmetric synthesis processes (Biradar, Zhou, & Gau, 2009).

Conformational Studies

The conformation of compounds similar to this compound has been the subject of research. Ali, Karwot, Schleuder, and Otto (2003) conducted studies on various substituted ketones, including 1-(2-thienyl)-3-phenylpropen-1-ones, revealing insights into their conformational preferences in solution. This research is significant for understanding the structural behavior of this compound derivatives (Ali, Karwot, Schleuder, & Otto, 2003).

Spirocyclic Compound Synthesis

Shabalin et al. (2015) explored the reaction of cyclohexyl (2-thienyl) ketoximes with acetylene, leading to the formation of spirocyclic 3H-pyrroles. This reaction showcases the potential of this compound in the synthesis of complex spirocyclic compounds (Shabalin et al., 2015).

Photoinitiation in Polymerization

Xu et al. (2020) investigated ketone derivatives, including those similar to this compound, as photoinitiators for radical and cationic photopolymerizations. This study is particularly relevant for the development of new materials and applications in 3D printing technology (Xu et al., 2020).

Green Synthesis Applications

The potential of this compound in green chemistry applications is highlighted by Usui and Sato (2003), who demonstrated the oxidation of cyclohexanone to adipic acid using hydrogen peroxide. This method emphasizes the role of cyclohexyl derivatives in environmentally friendly chemical processes (Usui & Sato, 2003).

Catalysis and Synthesis

Santiago et al. (2022) reported the efficient palladium-catalyzed acylation of thiophenes with aldehydes. This study showcases the versatility of thienyl ketones like this compound in catalytic processes for synthesizing various chemical compounds (Santiago et al., 2022).

Safety and Hazards

The safety data sheet for CTK indicates that it may cause an allergic skin reaction and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Biochemical Analysis

Biochemical Properties

Cyclohexyl 3-thienyl ketone plays a significant role in biochemical reactions, particularly in the field of asymmetric hydrogenation and transfer hydrogenation of ketones. It interacts with various catalysts to produce optically active alcohols, which are crucial in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. The compound’s interaction with enzymes and proteins in these reactions is primarily through its carbonyl group, which acts as a reactive site for nucleophilic attack.

Cellular Effects

This compound influences cellular processes by interacting with cell signaling pathways and gene expression. It has been observed to affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways . The compound’s impact on cell function includes alterations in cell signaling pathways, which can lead to changes in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The carbonyl group of the compound can form reversible covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH, which can affect its long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on metabolic pathways, while high doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the tricarboxylic acid cycle and fatty acid oxidation . It interacts with enzymes such as CoA transferase and HMGCS2, influencing metabolic flux and metabolite levels. These interactions can affect the overall energy metabolism within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for specific cellular compartments, which can affect its activity and function.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell.

properties

IUPAC Name

cyclohexyl(thiophen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQQXJOURNWJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561996
Record name Cyclohexyl(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36646-69-2
Record name Cyclohexyl(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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